REACTION_CXSMILES
|
CC1[CH2:11][C:10]2[C:9]([CH3:13])([CH3:12])[CH:8](C)[CH:7]([CH3:15])[C:6]([CH3:17])([CH3:16])[C:5]=2C(=O)C1.CC1(C)C(C)C(C)[C:27](C)(C)[C:26]2[CH2:25][C:24](=[O:34])[CH2:23]C[C:21]1=2>>[CH3:15][CH:7]1[C:6]([CH3:17])([CH3:16])[C:5]2[CH:21]=[C:26]([CH3:27])[C:25]([C:24]([CH3:23])=[O:34])=[CH:11][C:10]=2[C:9]([CH3:12])([CH3:13])[CH2:8]1
|
Name
|
(6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(C=2C(C(C(C(C2C1)(C)C)C)C)(C)C)=O
|
Name
|
(6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C=2CCC(CC2C(C(C1C)C)(C)C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1[CH2:11][C:10]2[C:9]([CH3:13])([CH3:12])[CH:8](C)[CH:7]([CH3:15])[C:6]([CH3:17])([CH3:16])[C:5]=2C(=O)C1.CC1(C)C(C)C(C)[C:27](C)(C)[C:26]2[CH2:25][C:24](=[O:34])[CH2:23]C[C:21]1=2>>[CH3:15][CH:7]1[C:6]([CH3:17])([CH3:16])[C:5]2[CH:21]=[C:26]([CH3:27])[C:25]([C:24]([CH3:23])=[O:34])=[CH:11][C:10]=2[C:9]([CH3:12])([CH3:13])[CH2:8]1
|
Name
|
(6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(C=2C(C(C(C(C2C1)(C)C)C)C)(C)C)=O
|
Name
|
(6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C=2CCC(CC2C(C(C1C)C)(C)C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |